![molecular formula C17H18F3N3O2S B2590911 N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921569-68-8](/img/structure/B2590911.png)
N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allyl and Benzyl Functionalization
Research by Wessel et al. (1985) focused on the convenient reagents for O-alkylation of hydroxy groups, highlighting the synthesis and applications of benzyl and allyl trichloroacetimidates. These compounds serve as intermediates in organic synthesis, illustrating the utility of allyl and benzyl groups in introducing ether functionalities into molecules, which is relevant to the modification of pharmacophores and drug discovery (Wessel, H., Iversen, T., & Bundle, D., 1985).
Heterocyclic Compound Synthesis
The synthesis and antibacterial activity of benzimidazole-based pyrimidine derivatives were explored by Kumaraswamy Gullapelli et al. (2014), demonstrating the relevance of heterocyclic scaffolds in developing compounds with potential biological activities. This research underlines the importance of heterocyclic chemistry in drug design, especially in creating new therapeutic agents (Kumaraswamy Gullapelli, M. Thupurani, & G. Brahmeshwari, 2014).
Glycosidic Derivatives
Research by Nashed (1983) on glycosidic derivatives of 2-acetamido-2-deoxy-d-galactopyranose for use as ligands in affinity chromatography showcases the application of glycosidic chemistry in biochemistry and molecular biology. The study demonstrates how chemical modifications of sugar molecules can be utilized in chromatographic techniques, potentially relevant for the separation and analysis of biomolecules (Nashed, M., 1983).
Hydroamination Reactions
The work by Yan Li et al. (2018) on the NIS-mediated intermolecular hydroamination of allenamides with imidazole heterocycles provides insight into synthetic methodologies for constructing nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. This research indicates the versatility of hydroamination reactions in forming complex molecules from simpler precursors, highlighting the potential for developing novel compounds with biological activity (Yan Li, Guoli Luo, Xiao Xiao Li, & Zhigang Zhao, 2018).
Ultrasound-Assisted Synthesis
The study by N. Rezki (2016) on ultrasound synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus illustrates the use of ultrasound in facilitating chemical reactions. This approach can enhance reaction rates and yields, offering an environmentally friendly alternative to traditional synthesis methods, potentially applicable to the synthesis of compounds similar to "N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide" (N. Rezki, 2016).
Eigenschaften
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-6-21-15(25)9-23-14(10-24)8-22-16(23)26-11-12-4-3-5-13(7-12)17(18,19)20/h2-5,7-8,24H,1,6,9-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAWXFDCUXTTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.